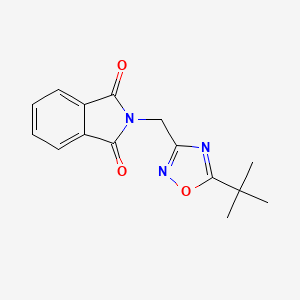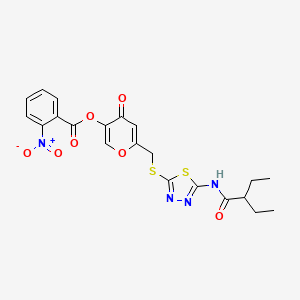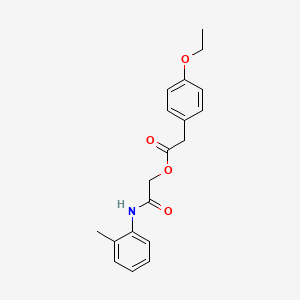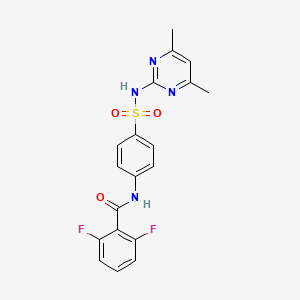![molecular formula C11H14F3N3O B2987896 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine CAS No. 2034378-61-3](/img/structure/B2987896.png)
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various scientific fields due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes liketyrosine kinase and DNA topoisomerase II . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.
Mode of Action
Compounds with a similar structure have been shown to inhibit the activity of their target enzymes, leading to changes in cellular processes . For instance, tyrosine kinase inhibitors can prevent signal transduction, thereby affecting cell growth and proliferation .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related tocell growth, proliferation, and DNA replication . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been noted for their improved druglikeness and adme-tox properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is environmentally benign .
For industrial production, the synthesis might involve optimizing reaction conditions to increase yield and reduce costs. This could include using different solvents, catalysts, or reaction temperatures to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. For example:
2,6-Dibromo-4-(trifluoromethyl)aniline: This compound has similar structural features but different substituents, leading to different chemical and biological properties.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
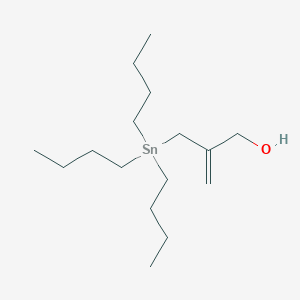
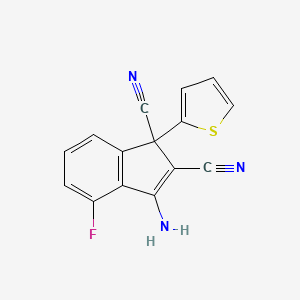
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
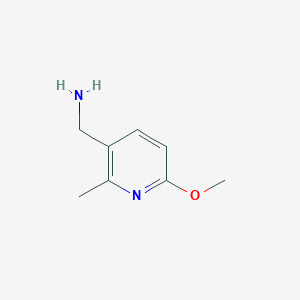
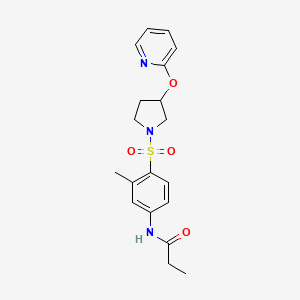
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
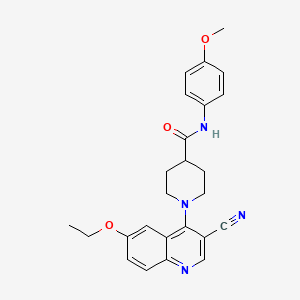
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

